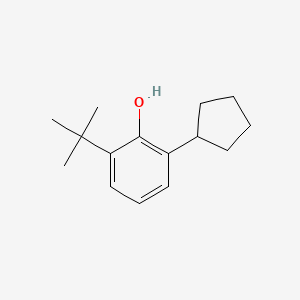

6-tert-Butyl-2-cyclopentylphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

93892-31-0 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

2-tert-butyl-6-cyclopentylphenol |

InChI |

InChI=1S/C15H22O/c1-15(2,3)13-10-6-9-12(14(13)16)11-7-4-5-8-11/h6,9-11,16H,4-5,7-8H2,1-3H3 |

InChI Key |

ABLULJUGVQLKDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1O)C2CCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 6-tert-Butyl-2-cyclopentylphenol

CAS Number: 93892-31-0

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-tert-Butyl-2-cyclopentylphenol (CAS No. 93892-31-0), a sterically hindered phenolic compound. While specific research on this molecule is limited, this document extrapolates its potential physicochemical properties, biological activities, and mechanisms of action based on extensive data from structurally related tert-butylated phenols. This guide also presents a putative synthesis method and an analytical protocol, alongside visualizations of its likely antioxidant mechanism and a general experimental workflow. The information herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, with the IUPAC name 2-tert-butyl-6-cyclopentylphenol, is a member of the sterically hindered phenol family.[1][2] Compounds in this class are characterized by the presence of bulky alkyl groups ortho to the hydroxyl group on the phenol ring. This structural feature is known to enhance the antioxidant properties of these molecules by stabilizing the resulting phenoxy radical.[3][4] While direct studies on this compound are not widely available in peer-reviewed literature, its structural similarity to well-researched antioxidants like 2,4-di-tert-butylphenol and 2,6-di-tert-butylphenol suggests its potential for similar biological activities, including antioxidant and anti-inflammatory effects.[3][4][5][6] This guide aims to consolidate the available data and provide a theoretical framework for its potential applications in research and drug development.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding its solubility, permeability, and potential for formulation in drug delivery systems.

| Property | Value | Source |

| CAS Number | 93892-31-0 | PubChem[1][2] |

| IUPAC Name | 2-tert-butyl-6-cyclopentylphenol | PubChem[1][2] |

| Molecular Formula | C15H22O | PubChem[1][2] |

| Molecular Weight | 218.33 g/mol | PubChem[1][2] |

| LogP | 5.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |

Potential Biological Activity and Mechanism of Action

Based on the extensive research on analogous tert-butylated phenols, this compound is predicted to exhibit significant antioxidant and anti-inflammatory activities.

Antioxidant Activity

The primary proposed mechanism of action for this compound is as a radical scavenger. The sterically hindered phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. The bulky tert-butyl and cyclopentyl groups are expected to stabilize the resulting phenoxy radical, preventing it from initiating further radical reactions. This is a characteristic feature of many tert-butylated phenols, which are widely used as antioxidants.[3][4]

Caption: General mechanism of free radical scavenging by a sterically hindered phenol.

Anti-inflammatory Activity

Chronic inflammation is often associated with oxidative stress. By reducing the burden of reactive oxygen species, antioxidants can modulate inflammatory pathways. Structurally related compounds have been shown to inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[7] For instance, combinations of BHA and BHT have demonstrated potent anti-inflammatory activity by suppressing the expression of Cox2 and TNF-α genes.[8][9] It is plausible that this compound could exert similar effects.

Experimental Protocols

Proposed Synthesis of this compound

A general method for the synthesis of tert-butylated phenols involves the Friedel-Crafts alkylation of a phenol with an appropriate alkylating agent in the presence of a catalyst. The following is a putative protocol for the synthesis of this compound.

Materials:

-

2-Cyclopentylphenol

-

tert-Butanol

-

Phosphorus pentoxide (catalyst)

-

Autoclave reactor

-

Solvents for extraction and purification (e.g., diethyl ether, hexane)

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Charge the autoclave reactor with 2-cyclopentylphenol and tert-butanol (e.g., a 1:2 molar ratio).

-

Add a catalytic amount of phosphorus pentoxide (e.g., 2% w/w of the phenol).

-

Seal the reactor and heat to a specified temperature (e.g., 230°C) with stirring for a defined period (e.g., 6 hours).

-

Monitor the reaction progress using an appropriate technique like GC-MS.

-

After completion, cool the reactor and transfer the reaction mixture to a separatory funnel.

-

Dilute the mixture with diethyl ether and wash with a saturated sodium bicarbonate solution to remove any unreacted phenol and the catalyst.

-

Wash with brine, dry the organic layer over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a hexane-ethyl acetate gradient) to isolate this compound.

-

Characterize the final product using techniques such as NMR, IR, and mass spectrometry.

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

An established method for the analysis of this compound utilizes reverse-phase HPLC.[10]

Instrumentation:

-

HPLC system with a UV detector

-

Newcrom R1 or Newcrom C18 column

Mobile Phase:

-

A mixture of acetonitrile (MeCN), water, and phosphoric acid.

-

For Mass Spectrometry (MS) compatible applications, replace phosphoric acid with formic acid.

Procedure:

-

Prepare a standard solution of this compound of known concentration in the mobile phase.

-

Prepare the sample solution by dissolving the test substance in the mobile phase.

-

Set the flow rate and column temperature.

-

Inject the standard and sample solutions into the HPLC system.

-

Monitor the elution of the compound using a UV detector at an appropriate wavelength.

-

Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

This method is scalable and can be adapted for preparative separation to isolate impurities.[10]

Applications in Drug Development

While there are no specific drug development applications reported for this compound, its predicted antioxidant and anti-inflammatory properties suggest potential therapeutic utility in conditions associated with oxidative stress and inflammation. These could include neurodegenerative diseases, cardiovascular diseases, and certain types of cancer. Further research is warranted to explore these possibilities. The lipophilic nature of the molecule, as indicated by its high LogP value, suggests good membrane permeability, which is a desirable characteristic for drug candidates.

Conclusion

This compound is a sterically hindered phenol with predicted antioxidant and anti-inflammatory properties, inferred from the behavior of structurally similar compounds. This technical guide provides a foundational understanding of its physicochemical characteristics, a plausible mechanism of action, and protocols for its synthesis and analysis. The information presented here should serve as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this and related molecules. It is important to note that the biological activities and experimental protocols described are largely theoretical and require experimental validation.

References

- 1. 2,6-di-tert-butylphenols: a new class of potent and selective PGHS-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C15H22O | CID 3022768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Brief About Natural Sources and Bioactivities of 2 4-Di -Tert-Butylphenol [vinatiorganics.com]

- 6. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-tert-butyl-6-cyclopentylphenol

Disclaimer: Direct experimental data for 2-tert-butyl-6-cyclopentylphenol is limited in publicly available scientific literature. This guide synthesizes available information for the specified compound and incorporates data from structurally related compounds to provide a comprehensive overview. All predicted data and data from analogues are clearly indicated.

Introduction

2-tert-butyl-6-cyclopentylphenol is a sterically hindered phenol. This class of compounds is characterized by bulky alkyl groups ortho to the hydroxyl group, which influences their chemical reactivity and biological activity. Such phenols are often investigated for their antioxidant properties, which are conferred by the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals, while the steric hindrance provided by the flanking alkyl groups enhances the stability of the resulting phenoxyl radical. This guide provides a summary of the known and predicted properties, potential synthesis routes, and expected biological activities of 2-tert-butyl-6-cyclopentylphenol for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for 2-tert-butyl-6-cyclopentylphenol is sparse. The following table summarizes its basic molecular properties and includes predicted values for other key physicochemical parameters.

| Property | Value | Source |

| IUPAC Name | 2-tert-butyl-6-cyclopentylphenol | PubChem |

| Molecular Formula | C15H22O | PubChem |

| Molecular Weight | 218.34 g/mol | PubChem |

| CAS Number | 93892-31-0 | PubChem |

| Predicted Boiling Point | 283.5 ± 20.0 °C | ChemSpider |

| Predicted Melting Point | Not Available | - |

| Predicted LogP | 5.2 | PubChem |

| Predicted Water Solubility | 3.58 mg/L at 25 °C | ChemSpider |

| Predicted Vapor Pressure | 0.002 mmHg at 25 °C | ChemSpider |

Synthesis

Conceptual Synthetic Workflow

The synthesis would likely proceed in two steps: the tert-butylation of phenol followed by cyclopentylation, or vice-versa. The order of these steps would influence the regioselectivity and yield of the final product.

General Experimental Protocol for Ortho-Alkylation of Phenols

The following is a generalized protocol based on the synthesis of related ortho-alkylated phenols. This should be considered a template that would require optimization for the specific synthesis of 2-tert-butyl-6-cyclopentylphenol.

-

Catalyst Preparation: An appropriate acid catalyst, such as aluminum phenoxide or a strong acid resin, is prepared and activated.

-

Reaction Setup: The starting phenol (e.g., 2-tert-butylphenol or 2-cyclopentylphenol) is charged into a reaction vessel equipped with a stirrer, condenser, and a means for controlled addition of the alkylating agent.

-

Alkylation: The alkylating agent (e.g., cyclopentene or isobutylene) is slowly introduced into the reaction mixture at a controlled temperature. The reaction temperature is a critical parameter and can range from ambient to elevated temperatures depending on the catalyst and reactants.

-

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled, and the catalyst is neutralized or filtered off. The organic phase is washed with water and brine to remove any remaining catalyst and by-products.

-

Purification: The crude product is purified by distillation under reduced pressure or by column chromatography to isolate the desired 2-tert-butyl-6-cyclopentylphenol.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity of 2-tert-butyl-6-cyclopentylphenol are not available. However, based on its structure as a sterically hindered phenol, its primary biological activity is anticipated to be as an antioxidant.

Antioxidant Mechanism

Sterically hindered phenols act as antioxidants by scavenging reactive oxygen species (ROS). The phenolic hydroxyl group donates a hydrogen atom to a free radical, thus neutralizing it. The resulting phenoxyl radical is stabilized by resonance and the steric hindrance from the ortho-substituents, which prevents it from propagating further radical chain reactions.

Potential Signaling Pathway Involvement

The antioxidant properties of sterically hindered phenols suggest they may modulate signaling pathways sensitive to redox state, such as the Nrf2-Keap1 pathway. The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a key regulator of the cellular antioxidant response.

Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress, Keap1 is modified, releasing Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant response element (ARE)-containing genes. By scavenging ROS, 2-tert-butyl-6-cyclopentylphenol could potentially reduce the oxidative stress that activates this pathway.

Toxicology

There is no specific toxicological data available for 2-tert-butyl-6-cyclopentylphenol. The following table presents predicted toxicity values and data for the structurally related compound, 2-tert-butylphenol, for reference.

| Endpoint | Predicted/Reference Value | Species | Route | Source |

| Acute Oral Toxicity (LD50) | 440 mg/kg (for 2-tert-butylphenol) | Rat | Oral | PubChem |

| Acute Dermal Toxicity (LD50) | 705 - 1373 mg/kg (for 2-tert-butylphenol) | Rabbit | Dermal | Fisher Scientific |

| Skin Irritation/Corrosion | Corrosive (for 2-tert-butylphenol) | Rabbit | Dermal | AICIS |

| Eye Irritation | Causes serious eye damage (for 2-tert-butylphenol) | - | - | PubChem |

| Carcinogenicity | No data available | - | - | - |

| Mutagenicity | No data available | - | - | - |

Conclusion

2-tert-butyl-6-cyclopentylphenol is a sterically hindered phenol with potential applications as an antioxidant. While direct experimental data is lacking, its physicochemical properties, synthesis, and biological activities can be inferred from its chemical structure and comparison with related compounds. Further experimental investigation is necessary to fully characterize this compound and validate its predicted properties and potential applications. Researchers and drug development professionals should exercise caution and conduct thorough in-house testing before utilizing this compound in their work.

The Enduring Potential of Sterically Hindered Phenols as Antioxidants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered phenols represent a cornerstone in the development of antioxidant technologies. Their unique molecular architecture, characterized by bulky substituents flanking a hydroxyl group, imparts significant stability and reactivity towards free radicals, making them highly effective in mitigating oxidative stress. This technical guide provides an in-depth exploration of the antioxidant potential of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and application of novel antioxidant therapies.

Introduction: The Significance of Steric Hindrance in Antioxidant Activity

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Phenolic compounds, ubiquitous in nature, are well-established antioxidants. However, the introduction of sterically bulky groups, typically tert-butyl groups, ortho to the phenolic hydroxyl group, confers unique and advantageous properties. This "steric hindrance" enhances the antioxidant efficacy by increasing the stability of the resulting phenoxyl radical, preventing its participation in pro-oxidant side reactions, and allowing it to effectively terminate radical chain reactions.[1][2]

This guide will delve into the core principles governing the antioxidant action of sterically hindered phenols, present a compilation of their measured antioxidant capacities, provide detailed methodologies for assessing this activity, and illustrate their influence on crucial cellular signaling pathways.

Mechanism of Action: Quenching the Fire of Oxidative Stress

The primary antioxidant mechanism of sterically hindered phenols involves the donation of a hydrogen atom from their hydroxyl group to a free radical (R•), thereby neutralizing the radical and terminating the oxidative chain reaction.[1][2] The steric bulk of the ortho-substituents plays a crucial role in this process.

dot

Caption: Radical scavenging mechanism of a sterically hindered phenol.

Upon hydrogen donation, a phenoxyl radical is formed. The bulky substituents surrounding the radical center provide a protective shield, preventing it from reacting with other molecules and propagating new radical chains. This resonance-stabilized phenoxyl radical is significantly less reactive than the initial free radical, effectively halting the cascade of oxidative damage.

Quantitative Assessment of Antioxidant Potential

The antioxidant activity of sterically hindered phenols can be quantified using various in vitro assays. The following tables summarize key data from comparative studies, providing a basis for structure-activity relationship (SAR) analysis.

Table 1: Antioxidant Activity of Various Sterically Hindered Phenols

This table presents the Protection Factor (Pf) determined by the Rancimat test and the 50% effective concentration (EC50) from the DPPH assay for a series of 21 hindered phenolic compounds. A higher Pf value indicates greater protection against lipid oxidation, while a lower EC50 value signifies stronger radical scavenging activity.

| Compound No. | Compound Name | Rancimat Pf | DPPH EC50 (mol/L) |

| 1 | 2,6-ditert-butyl-4-sec-butylphenol | 4.52 | 3.01 x 10⁻⁴ |

| 2 | 2-tert-butyl-4-ethylphenol | 1.82 | 1.01 x 10⁻⁴ |

| 3 | 2,6-ditert-butyl-4-ethylphenol | 3.21 | 1.72 x 10⁻⁴ |

| 4 | 2,6-ditert-butylphenol | 3.86 | 2.11 x 10⁻⁴ |

| 5 | 2-tert-butyl-4-methoxyphenol (BHA) | 4.39 | 1.15 x 10⁻⁴ |

| 6 | 2,6-ditert-butyl-4-methoxyphenol | 6.54 | 9.94 x 10⁻⁵ |

| 7 | 2-tert-butyl-4-methylphenol | 2.76 | 1.58 x 10⁻⁴ |

| 8 | 2,4-ditert-butylphenol | 2.73 | 3.61 x 10⁻⁴ |

| 9 | 2,4,6-tritert-butylphenol | 1.40 | 1.05 x 10⁻³ |

| 10 | 3-tert-butyl-4-hydroxyanisole | 5.09 | 7.94 x 10⁻⁵ |

| 11 | 2,6-ditert-butyl-4-hydroxymethylphenol | 6.54 | 1.29 x 10⁻⁴ |

| 12 | 2-tert-butyl-benzene-1,4-diol (TBHQ) | 10.85 | 1.97 x 10⁻⁵ |

| 13 | 2,5-ditert-butyl-benzene-1,4-diol | 12.02 | 1.58 x 10⁻⁵ |

| 14 | 3,5-ditert-butyl-benzene-1,2-diol | 14.13 | 1.26 x 10⁻⁵ |

| 15 | 2,6-ditert-butyl-4-methylphenol (BHT) | 3.26 | 5.69 x 10⁻⁴ |

| 16 | 2,4,6-trimethylphenol | 1.38 | 2.51 x 10⁻⁴ |

| 17 | 3-tert-butyl-5-methylbenzene-1,2-diol | 16.55 | 1.12 x 10⁻⁵ |

| 18 | 2-methylbenzene-1,4-diol | 2.76 | 3.16 x 10⁻⁵ |

| 19 | 4-methylbenzene-1,2-diol | 5.09 | 2.51 x 10⁻⁵ |

| 20 | Propyl gallate | 10.85 | 1.00 x 10⁻⁵ |

| 21 | α-tocopherol | 5.09 | 3.98 x 10⁻⁵ |

Data sourced from Weng and Huang (2014).[3]

Table 2: Inhibition of Lipid Peroxidation by BHA and BHT

This table shows the percentage of lipid peroxidation inhibition by Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT) at a concentration of 1 mg/ml.

| Antioxidant | DPPH Inhibition (%) | Lipid Peroxidation Inhibition (%) |

| BHA | 92.76 ± 29.51 | 81.13 ± 19.17 |

| BHT | 81.13 ± 19.17 | 92.76 ± 29.51 |

Data represents mean ± standard deviation.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the assessment of the antioxidant potential of sterically hindered phenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

-

Reagents:

-

DPPH solution (typically 0.1 mM in methanol or ethanol)

-

Methanol or ethanol

-

Test compound (sterically hindered phenol) at various concentrations

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

-

Procedure:

-

Prepare a series of dilutions of the test compound and standard antioxidant in the chosen solvent.

-

In a microplate or cuvette, mix a specific volume of the test compound or standard solution with a specific volume of the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

A control sample containing the solvent instead of the antioxidant is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents:

-

ABTS solution (e.g., 7 mM in water)

-

Potassium persulfate solution (e.g., 2.45 mM in water)

-

Phosphate buffered saline (PBS) or ethanol

-

Test compound at various concentrations

-

Standard antioxidant (e.g., Trolox)

-

-

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add a specific volume of the test compound or standard solution to a specific volume of the diluted ABTS•+ solution.

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation: The percentage of inhibition of absorbance is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Rancimat Test for Oxidative Stability

The Rancimat method is an accelerated oxidation test used to determine the oxidative stability of fats and oils, and the efficacy of antioxidants in protecting them.

-

Apparatus:

-

Rancimat instrument

-

-

Materials:

-

Purified lard or other fat/oil substrate

-

Test compound (sterically hindered phenol)

-

-

Procedure:

-

A precisely weighed amount of the fat/oil substrate is placed in a reaction vessel.

-

A known concentration of the test antioxidant is added to the substrate.

-

The reaction vessel is heated to a constant high temperature (e.g., 110-120 °C) while a continuous stream of purified air is passed through the sample.

-

Volatile oxidation products (mainly formic acid) are carried by the air stream into a measuring vessel containing deionized water.

-

The conductivity of the water is continuously measured. The induction time is the time until a rapid increase in conductivity is observed, indicating the onset of rapid oxidation.

-

-

Calculation: The Protection Factor (Pf) is calculated as the ratio of the induction time of the sample with the antioxidant to the induction time of the control sample without the antioxidant.

Lipid Peroxidation Inhibition Assay

This assay measures the ability of an antioxidant to inhibit the oxidation of lipids, often in a model membrane system.

-

Reagents:

-

Linoleic acid or other polyunsaturated fatty acid

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a radical initiator

-

Phosphate buffer

-

Test compound

-

Thiobarbituric acid (TBA) or other reagents for detecting lipid peroxidation products (e.g., malondialdehyde, MDA).

-

-

Procedure:

-

Prepare an emulsion of linoleic acid in phosphate buffer.

-

Add the test compound at various concentrations to the emulsion.

-

Initiate lipid peroxidation by adding AAPH.

-

Incubate the mixture at a specific temperature (e.g., 37 °C) for a defined period.

-

Stop the reaction and measure the extent of lipid peroxidation. A common method is the TBARS (Thiobarbituric Acid Reactive Substances) assay, where the reaction of MDA with TBA forms a colored product that can be measured spectrophotometrically.

-

-

Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the amount of peroxidation products in the presence and absence of the antioxidant.

Modulation of Cellular Signaling Pathways

Sterically hindered phenols not only act as direct radical scavengers but also exert their protective effects by modulating key cellular signaling pathways involved in the antioxidant defense system and inflammatory responses.

Nrf2/ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and detoxification genes, leading to their transcription. Some sterically hindered phenols have been shown to activate this protective pathway.

dot

Caption: Activation of the Nrf2/ARE signaling pathway by sterically hindered phenols.

MAPK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Certain metabolites of sterically hindered phenols, such as butylated hydroxytoluene hydroperoxide (BHTOOH), have been shown to activate the MAPK/ERK pathway.[1] This activation can have dual roles, contributing to both cell survival and, under certain conditions, tumor promotion.

dot

Caption: Modulation of the MAPK/ERK signaling pathway by a BHT metabolite.

Experimental Workflow for Assessing Signaling Pathway Modulation

A typical workflow to investigate the impact of sterically hindered phenols on cellular signaling pathways is outlined below.

dot

Caption: Experimental workflow for studying signaling pathway modulation.

Conclusion and Future Directions

Sterically hindered phenols are a versatile and potent class of antioxidants with well-defined mechanisms of action and broad applicability. Their ability to efficiently scavenge free radicals and modulate key cellular defense pathways underscores their therapeutic potential in a range of oxidative stress-related diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this field.

Future investigations should focus on:

-

Expanding the library of sterically hindered phenols: Synthesis and evaluation of novel derivatives with improved bioavailability and targeted delivery.

-

In-depth mechanistic studies: Elucidating the precise molecular interactions between these compounds and components of signaling pathways.

-

Translational research: Moving promising candidates from in vitro and in vivo models to clinical trials for various disease indications.

By continuing to explore the rich chemistry and biology of sterically hindered phenols, the scientific community can unlock their full potential in the ongoing battle against oxidative stress and its detrimental consequences on human health.

References

- 1. Mitogen-activated protein kinase (MAPK) activation by butylated hydroxytoluene hydroperoxide: implications for cellular survival and tumor promotion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Mechanism of action for tert-butylated phenolic antioxidants

An In-depth Technical Guide on the Mechanism of Action for Tert-butylated Phenolic Antioxidants

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tert-butylated phenolic antioxidants (TBP-AOs) are a class of synthetic antioxidants widely utilized across the food, pharmaceutical, and materials industries to prevent oxidative degradation.[1][2][3] Their efficacy stems from a unique molecular structure comprising a phenolic hydroxyl group, which acts as a free radical scavenger, and one or more bulky tert-butyl groups that provide steric hindrance.[2] This guide elucidates the core mechanisms of action, details the roles of prominent TBP-AOs such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ), and provides relevant experimental protocols and quantitative data for researchers in the field.

Core Mechanism of Action: Free Radical Scavenging

The primary function of phenolic antioxidants is to interrupt the auto-catalytic chain reactions of oxidation.[1] This process is primarily mediated by their ability to donate a hydrogen atom from the phenolic hydroxyl (-OH) group to neutralize highly reactive free radicals, such as peroxyl (ROO•) and hydroxyl (HO•) radicals.[2][[“]][[“]] This action terminates the oxidative chain reaction, converting the free radicals into more stable, non-radical products.[1][6]

The overall reaction can be summarized as: ROO• + ArOH → ROOH + ArO• [1]

Where ROO• is a lipid peroxy radical and ArOH represents the phenolic antioxidant. The resulting phenoxy radical (ArO•) is relatively stable and unreactive, thus preventing the propagation of the oxidation chain.

Key Mechanistic Pathways

Two principal mechanisms describe the process of free radical scavenging by phenolic antioxidants:

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant directly donates its hydroxyl hydrogen atom to a free radical.[7] This is a one-step process that is favored in non-polar media. The efficiency of HAT is related to the bond dissociation enthalpy (BDE) of the phenolic O-H bond; a lower BDE facilitates easier hydrogen donation.[8]

-

Single Electron Transfer (SET): This pathway involves the transfer of an electron from the antioxidant to the free radical, forming a radical cation and an anion. This is often followed by proton transfer (PT). The SET mechanism is more prevalent in polar solvents.[9]

While distinct, these pathways are often considered two extremes of a concerted mechanism, often described as Proton-Coupled Electron Transfer (PCET), where the electron and proton move in a single kinetic step.[10]

The Role of Tert-Butyl Groups: Steric Hindrance and Stability

The defining feature of TBP-AOs is the presence of bulky tert-butyl groups, typically positioned ortho to the hydroxyl group.[2] These groups serve two critical functions:

-

Stabilization of the Phenoxy Radical: After donating a hydrogen atom, the resulting phenoxy radical (ArO•) is stabilized. The bulky tert-butyl groups provide steric hindrance, which physically shields the radical oxygen, preventing it from participating in further reactions that could propagate oxidation.[2][6][11] This steric protection enhances the antioxidant's efficiency as a chain-breaking agent.[2]

-

Increased Lipophilicity: The tert-butyl groups are hydrophobic, which increases the solubility of these antioxidants in fats and oils, making them particularly effective in preventing lipid peroxidation in food and biological membranes.[1][12][13]

The phenoxy radical can further react with another peroxy radical to form stable, non-radical products, meaning a single antioxidant molecule can consume two peroxy radicals.[1]

ROO• + ArO• → Non-radical products [1]

Key Tert-butylated Phenolic Antioxidants

Butylated Hydroxytoluene (BHT)

BHT (3,5-di-tert-butyl-4-hydroxytoluene) is a widely used lipophilic antioxidant.[1] Its primary mechanism is terminating autoxidation by donating a hydrogen atom to peroxy radicals.[1][14] Beyond radical scavenging, BHT can interact with cellular membranes, altering their fluidity and protecting against oxidative damage.[[“]] At higher concentrations, it has been noted to induce cellular stress responses, including endoplasmic reticulum (ER) stress and apoptosis in certain cell types.[[“]][[“]]

Butylated Hydroxyanisole (BHA)

BHA consists of a mixture of two isomers, 3-tert-butyl-4-hydroxyanisole and 2-tert-butyl-4-hydroxyanisole.[15] Similar to BHT, BHA acts as a free radical scavenger, and its conjugated aromatic ring effectively stabilizes and sequesters free radicals.[12][15] It is frequently used in food products to prevent oxidative rancidity.[6][12]

Tert-butylhydroquinone (TBHQ)

TBHQ is a highly effective synthetic antioxidant.[13] Its mechanism involves the donation of a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby breaking the oxidation chain reaction.[11][13] The resulting TBHQ radical is stabilized by resonance across its aromatic ring.[13] In biological systems, TBHQ is also known to activate the Nrf2 pathway, which enhances the expression of endogenous antioxidant enzymes, providing a secondary, indirect antioxidant effect.[2]

Visualization of Mechanisms and Workflows

Diagram: General Mechanism of Phenolic Antioxidants

References

- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]

- 2. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]

- 6. BHA & BHT Synthetic Antioxidants in Food & Nutrition - Knowde [periodical.knowde.com]

- 7. mdpi.com [mdpi.com]

- 8. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Mechanistic aspects of hydrogen abstraction for phenolic antioxidants. Electronic structure and topological electron density analysis - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. nbinno.com [nbinno.com]

- 12. thoughtco.com [thoughtco.com]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. Butylated hydroxyanisole - Wikipedia [en.wikipedia.org]

The Role of Tert-butyl and Cyclopentyl Groups in Phenolic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of tert-butyl and cyclopentyl functional groups in modifying the physicochemical properties and biological activities of phenolic compounds. The strategic incorporation of these alkyl groups is a key strategy in medicinal chemistry to enhance therapeutic potential. This document provides a comprehensive overview of their effects on antioxidant capacity, lipophilicity, and interaction with cellular signaling pathways, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Introduction: The Significance of Alkyl Substitution in Phenolic Scaffolds

Phenolic compounds are a cornerstone of drug discovery, exhibiting a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Their therapeutic efficacy is often attributed to the hydroxyl group's ability to donate a hydrogen atom, thereby neutralizing free radicals. However, parent phenolic structures often suffer from limitations such as poor bioavailability and rapid metabolism. The introduction of bulky alkyl groups, such as tert-butyl and cyclopentyl moieties, can profoundly alter the molecule's characteristics, leading to improved drug-like properties.

The tert-butyl group, with its significant steric bulk and electron-donating inductive effect, and the cyclopentyl group, a cyclic alkyl substituent, offer distinct advantages in modulating the parent phenol's activity. Understanding the nuanced differences between these two groups is crucial for the rational design of novel phenolic drug candidates.

Physicochemical and Electronic Effects of Tert-butyl and Cyclopentyl Groups

The substitution of tert-butyl or cyclopentyl groups onto a phenolic ring induces significant changes in the molecule's steric and electronic landscape, which in turn dictates its biological activity.

2.1. Steric Hindrance:

The voluminous nature of the tert-butyl group provides substantial steric hindrance around the phenolic hydroxyl group. This steric shield protects the hydroxyl group from rapid oxidation, thereby enhancing the stability of the resulting phenoxy radical, a key aspect of its antioxidant activity. This hindrance can also influence the molecule's ability to interact with the active sites of enzymes, potentially leading to increased selectivity. While less bulky than the tert-butyl group, the cyclopentyl group also introduces a degree of steric hindrance that can influence molecular interactions and stability.

2.2. Electronic Effects:

Both tert-butyl and cyclopentyl groups are electron-donating through an inductive effect, increasing the electron density on the aromatic ring and the hydroxyl group. This electron donation destabilizes the parent phenol but stabilizes the phenoxy radical formed during antioxidant activity, which lowers the O-H bond dissociation energy (BDE). A lower BDE facilitates hydrogen atom donation to free radicals, thus enhancing antioxidant potency. While the tert-butyl group is generally considered to have a stronger +I effect, the cyclopentyl group also contributes to lowering the O-H BDE.

2.3. Lipophilicity:

A critical parameter in drug design is the octanol/water partition coefficient (logP), which is a measure of a compound's lipophilicity. Increased lipophilicity can enhance membrane permeability and oral absorption. Both tert-butyl and cyclopentyl groups are lipophilic and their addition to a phenolic compound significantly increases its logP value. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes and access intracellular targets.

Quantitative Comparison of Physicochemical Properties

To illustrate the impact of these substituents, the following table summarizes key physicochemical properties of phenol and its substituted analogues.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Phenol | C₆H₆O | 94.11 | 181.7 | 40.5 |

| 4-tert-Butylphenol | C₁₀H₁₄O | 150.22 | 236-238 | 96-99 |

| 4-Cyclopentylphenol | C₁₁H₁₄O | 162.23 | 155 °C/12 mmHg | 64-66 |

Data compiled from publicly available chemical databases.

Impact on Biological Activity: A Focus on Antioxidant Capacity

The primary biological activity influenced by tert-butyl and cyclopentyl substitution in phenols is their antioxidant capacity. This is typically quantified by measuring the half-maximal inhibitory concentration (IC50) in various antioxidant assays.

| Compound | Assay | IC50 (µg/mL) | Antioxidant Activity Classification | Reference |

| Butylated Hydroxytoluene (BHT) | DPPH | - | Strong | - |

| 2,4-Di-tert-butylphenol | DPPH | - | Potent | - |

Note: Direct comparative IC50 data for cyclopentyl-phenols is limited in publicly available literature. The antioxidant activity of BHT and 2,4-di-tert-butylphenol is well-established as potent.

Modulation of Cellular Signaling Pathways

Beyond direct radical scavenging, alkylated phenolic compounds can modulate key cellular signaling pathways implicated in various diseases. The increased lipophilicity imparted by tert-butyl and cyclopentyl groups can facilitate their interaction with intracellular signaling cascades.

Phenolic compounds have been shown to influence pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways, which are central to cell proliferation, survival, and inflammation. The steric and electronic properties of the tert-butyl and cyclopentyl substituents can influence the binding affinity of the phenolic compound to kinases and other proteins within these pathways, leading to either agonistic or antagonistic effects.

Caption: Modulation of PI3K/Akt and MAPK/ERK signaling pathways by substituted phenolic compounds.

Experimental Protocols

6.1. Synthesis of Tert-butylated Phenols

A common method for the synthesis of tert-butylated phenols is the Friedel-Crafts alkylation of a phenol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst.

Example Protocol: Synthesis of tert-Butylhydroquinone (TBHQ)

-

Reaction Setup: In a reaction vessel equipped with a stirrer, add 3 parts by weight of phosphoric acid and 0.1 parts by weight of water.

-

Addition of Reactant: Add 6 parts by weight of hydroquinone to the acid mixture and stir to combine.

-

Heating and Addition of Alkylating Agent: Heat the mixture to 59°C and slowly add tert-butanol.

-

Reaction: Increase the temperature to 81°C and maintain for 2 hours.

-

Isolation and Purification: After the reaction, the product is isolated by centrifugal separation, washed, and dehydrated to yield crude TBHQ. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis and characterization of alkylated phenolic compounds.

6.2. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Sample Solutions: Prepare a series of dilutions of the test compound in methanol.

-

Reaction: Add 1 mL of the DPPH solution to 3 mL of each sample dilution. A control is prepared by adding 1 mL of DPPH solution to 3 mL of methanol.

-

Incubation: Shake the mixtures vigorously and allow them to stand at room temperature in the dark for 30 minutes.

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

6.3. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by an antioxidant.

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

Preparation of ABTS Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Sample Solutions: Prepare a series of dilutions of the test compound in ethanol.

-

Reaction: Add 200 µL of the ABTS working solution to 5 µL of each sample dilution.

-

Incubation: Mix and incubate the solutions for 5 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from a plot of inhibition percentage versus concentration.

Conclusion and Future Directions

The incorporation of tert-butyl and cyclopentyl groups into phenolic scaffolds is a powerful strategy for modulating their physicochemical properties and enhancing their biological activity. The tert-butyl group, in particular, has been extensively studied and utilized to improve the antioxidant potential and metabolic stability of phenolic compounds. While data on cyclopentyl-substituted phenols is less abundant, the principles of steric hindrance and increased lipophilicity suggest similar, albeit potentially more nuanced, effects on bioactivity.

Future research should focus on direct comparative studies of these and other bulky alkyl groups to provide a clearer quantitative structure-activity relationship (QSAR) framework for medicinal chemists. Furthermore, elucidating the precise mechanisms by which these modified phenols interact with specific cellular signaling pathways will be crucial for the development of targeted and effective therapeutics. The detailed protocols and conceptual frameworks provided in this guide aim to facilitate such future investigations in the exciting field of phenolic drug discovery.

Literature review of alkylated phenols in industrial applications

Alkylated phenols are a class of organic compounds derived from the substitution of one or more hydrogen atoms on the aromatic ring of a phenol with alkyl groups. This structural modification significantly enhances their physicochemical properties, such as solubility in nonpolar substances and steric hindrance, making them indispensable in a wide array of industrial applications. This guide provides a detailed overview of their synthesis, mechanisms of action, and core industrial uses, with a focus on quantitative data and experimental methodologies for researchers and scientists.

Synthesis of Alkylated Phenols

The primary industrial method for producing alkylated phenols is the Friedel-Crafts alkylation of a phenol with an olefin (alkene) in the presence of an acid catalyst. The choice of catalyst, temperature, and pressure can influence the degree of alkylation and the position (ortho, meta, para) of the alkyl group on the phenolic ring.

Experimental Protocol: Synthesis of p-tert-butylphenol

This protocol describes a common laboratory-scale synthesis of p-tert-butylphenol from phenol and isobutylene.

-

Materials: Phenol, isobutylene, and a sulfonated polystyrene ion-exchange resin catalyst (e.g., Amberlyst 15).

-

Apparatus: A stirred batch reactor or a fixed-bed flow reactor.

-

Procedure (Batch Reactor):

-

The reactor is charged with molten phenol and the acid catalyst (typically 2-10% by weight of the phenol).

-

The mixture is heated to a reaction temperature between 60°C and 120°C.

-

Gaseous or liquid isobutylene is slowly fed into the reactor under constant stirring. The pressure is maintained to ensure the reactants remain in the desired phase.

-

The reaction is monitored using gas chromatography (GC) to determine the conversion of phenol and the selectivity towards p-tert-butylphenol.

-

Upon completion, the catalyst is filtered off.

-

The product mixture is then distilled under vacuum to separate the unreacted phenol, the desired p-tert-butylphenol product, and other byproducts like 2,4-di-tert-butylphenol.

-

-

Characterization: The final product is typically analyzed using techniques such as NMR spectroscopy, FTIR, and melting point determination to confirm its identity and purity.

Caption: General synthesis of alkylated phenols via Friedel-Crafts alkylation.

Key Industrial Applications

The versatility of alkylated phenols stems from their tunable properties, which are dictated by the nature and size of the alkyl substituents.

Antioxidants

Hindered phenols, which have bulky alkyl groups (typically tert-butyl) at the ortho positions relative to the hydroxyl group, are highly effective radical scavengers. This steric hindrance makes the hydroxyl group more stable and selective towards reactive radicals.

Mechanism of Action: The phenolic proton is readily donated to a peroxy radical (ROO•), which is formed during the initial stages of oxidation. This action neutralizes the reactive radical and forms a stable phenoxy radical that does not propagate the oxidation chain reaction.

Caption: Antioxidant mechanism of a hindered alkylated phenol.

They are extensively used in:

-

Lubricants and Fuels: To prevent oxidative degradation, sludge formation, and viscosity increase. Butylated hydroxytoluene (BHT) and other hindered phenols are common additives.

-

Polymers and Plastics: To protect materials like polypropylene, polyethylene, and PVC from degradation during high-temperature processing and exposure to UV light.

-

Food Preservation: BHT and Butylated hydroxyanisole (BHA) are used as food additives to prevent oils and fats from becoming rancid.

| Compound | Application | Typical Concentration | Performance Metric (Example) |

| Butylated Hydroxytoluene (BHT) | Lubricating Oils | 0.1 - 1.0 wt% | Increased Oxidation Induction Time by >200% in turbine oil |

| 2,6-di-tert-butylphenol (2,6-DTBP) | Gasoline, Jet Fuel | 10 - 100 mg/L | Prevents gum and deposit formation |

| Octylated/Butylated Diphenylamine | Engine Oils | 0.5 - 1.5 wt% | Synergistic effect with phenolic antioxidants for high-temp stability |

Surfactant Intermediates

Long-chain alkylated phenols, particularly nonylphenol and octylphenol, are key precursors in the manufacturing of alkylphenol ethoxylates (APEs). These are non-ionic surfactants produced by reacting the alkylphenol with ethylene oxide.

Applications of APEs:

-

Industrial and institutional cleaners

-

Emulsifiers for polymerization and pesticide formulations

-

Wetting agents in the textile and paper industries

Due to environmental concerns regarding their persistence and endocrine-disrupting potential, the use of APEs, especially nonylphenol ethoxylates, has been increasingly restricted in many regions, leading to the development of alternatives like alcohol ethoxylates.

Caption: Workflow from alkylphenol to surfactant applications.

Polymer and Resin Modification

Alkylated phenols are used as building blocks or modifiers in various polymer systems.

-

Phenolic Resins: Para-substituted alkylphenols like p-tert-butylphenol react with formaldehyde to produce phenolic resins. The alkyl group enhances solubility in oils and improves flexibility and electrical properties, making these resins suitable for varnishes, coatings, and printing inks.

-

Epoxy Resins: They can be used as curing agents or modifiers for epoxy resins, improving toughness and water resistance.

-

UV Stabilizers: Certain alkylated phenols are precursors for benzotriazole-type UV absorbers, which protect polymers from degradation by sunlight.

| Alkylated Phenol | Polymer System | Function | Resulting Property |

| p-tert-butylphenol | Phenolic Resins | Monomer | Increased oil solubility, flexibility |

| Nonylphenol | Epoxy Resins | Curing Agent/Modifier | Enhanced toughness, lower viscosity |

| Various Hindered Phenols | Polyolefins | Precursor for UV Stabilizers | Improved light stability and outdoor durability |

Experimental Protocol: Evaluating Antioxidant Performance

The Rancimat method is an accelerated oxidation test used to determine the oxidation stability of oils and fats, often used to evaluate the effectiveness of antioxidants.

-

Principle: A stream of purified air is passed through a sample of the oil held at a constant high temperature (e.g., 110-140°C). As the oil oxidizes, volatile organic acids are formed. These acids are carried by the air stream into a measuring vessel containing deionized water. The instrument measures the increase in the conductivity of the water, which is directly proportional to the amount of volatile acids produced.

-

Procedure:

-

A precise amount of the oil sample (e.g., 3 g), with and without the alkylated phenol antioxidant, is placed in separate reaction vessels.

-

The vessels are heated to the specified test temperature.

-

A constant airflow (e.g., 20 L/h) is passed through each sample.

-

The instrument continuously records the conductivity of the water in the measuring vessels.

-

-

Data Analysis: The oxidation induction time is determined as the time taken to reach a predetermined point of rapid conductivity increase. A longer induction time indicates higher oxidative stability and a more effective antioxidant. The results are often expressed as an "Oxidation Stability Index" or simply the induction time in hours.

A Technical Guide to the Discovery and History of Substituted Phenol Antioxidants

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical development, fundamental mechanisms, and key experimental evaluations of substituted phenol antioxidants. From their foundational discovery in the early 20th century to their modern applications in industry and potential roles in modulating cellular pathways, this document provides a comprehensive overview for the technical professional.

A Historical Perspective: From "Anti-Oxygens" to Modern Preservatives

The story of substituted phenol antioxidants begins with the study of autoxidation—the spontaneous degradation of organic materials in the presence of air. In the early 1920s, French chemists Charles Moureu and Charles Dufraisse conducted pioneering research on this phenomenon. They observed that the autoxidation of certain unsaturated compounds, like acrolein, was not uniform and could be inhibited by the presence of other substances.

These inhibitory compounds, which they termed "anti-oxygens" (antioxygènes), were found to be highly effective at preventing degradation even at very low concentrations. Their work identified phenols and amines as potent classes of antioxidants. This research laid the theoretical groundwork for the intentional use of additives to stabilize materials susceptible to oxidative damage.

Following World War II, this foundational knowledge was applied to address the practical problem of food spoilage and the stabilization of industrial materials like plastics and rubbers. This era saw the systematic synthesis and evaluation of various alkyl-substituted phenols, leading to the commercialization of key antioxidants that remain in use today:

-

Butylated Hydroxyanisole (BHA): Introduced in the late 1940s, BHA became a widely used food preservative due to its ability to endure baking and frying processes.

-

Butylated Hydroxytoluene (BHT): Developed shortly after BHA, BHT also found extensive use as a food additive and an industrial antioxidant in products like fuels, oils, and polymers.

-

Tert-Butylhydroquinone (TBHQ): Introduced later, TBHQ proved to be highly effective in stabilizing unsaturated vegetable oils and edible fats.

The Core Mechanism: Free Radical Scavenging

Substituted phenol antioxidants operate primarily through a free radical scavenging mechanism. The process of autoxidation is a free radical chain reaction involving initiation, propagation, and termination steps. Substituted phenols interrupt this chain, specifically the propagation phase, by donating their labile phenolic hydrogen atom to a peroxide radical (ROO•).

This hydrogen atom transfer (HAT) neutralizes the reactive radical, preventing it from attacking another substrate molecule and continuing the chain reaction. The resulting phenoxyl radical is significantly less reactive due to resonance stabilization, where the unpaired electron is delocalized across the aromatic ring. The presence of bulky alkyl groups (like tert-butyl) at the ortho and para positions further enhances the stability of this phenoxyl radical, preventing it from initiating new radical chains and making the parent compound a more effective antioxidant.

Below is a diagram illustrating this fundamental mechanism.

Quantitative Evaluation of Antioxidant Efficacy

The effectiveness of a substituted phenol antioxidant is a quantifiable property. Various experimental methods have been developed to measure and compare the activity of different compounds. The data is often presented in terms of protection factors, induction periods, or activity indices.

Table 1: Comparative Antioxidant Efficacy

| Antioxidant Compound | Relative Activity Index (Vegetable Oil) | Protection Factor (Lard, 120°C) |

| Butylated Hydroxyanisole (BHA) | 1.5 - 2.0 | 2.5 |

| Butylated Hydroxytoluene (BHT) | 1.0 (Reference) | 2.0 |

| Tert-Butylhydroquinone (TBHQ) | 3.0 - 4.0 | 3.8 |

| Propyl Gallate (PG) | 2.5 - 3.5 | 4.0 |

Note: Data is compiled and generalized from multiple sources for comparative purposes. Absolute values can vary significantly with the substrate, temperature, and test methodology.

Key Experimental Protocols

The evaluation of antioxidant activity relies on standardized experimental protocols. Early methods focused on measuring the induction period of bulk oils, while modern techniques often employ spectrophotometric assays to measure the quenching of stable radicals or the inhibition of probe oxidation.

Historical Method: The Active Oxygen Method (AOM)

One of the foundational methods for assessing antioxidant efficacy was the measurement of the induction period . This is the length of time before the onset of rapid oxidation.

Protocol:

-

Sample Preparation: A sample of fat or oil is treated with a known concentration of the antioxidant compound. A control sample with no antioxidant is also prepared.

-

Oxidation Induction: The samples are heated to a constant, elevated temperature (e.g., 97.8 °C) while purified air is bubbled through them at a constant rate.

-

Peroxide Value Measurement: At regular intervals, aliquots are taken from the samples, and the peroxide value (a measure of oxidation) is determined by iodometric titration.

-

Data Analysis: The peroxide value is plotted against time. The induction period is the time required to reach a specific peroxide value (e.g., 100 meq/kg). The effectiveness of the antioxidant is determined by how much it extends this period compared to the control.

Modern Protocol: The DPPH• Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to screen for antioxidant activity. It measures the ability of an antioxidant to donate a hydrogen atom and quench the stable DPPH• radical.

Protocol:

-

Reagent Preparation: A stock solution of DPPH• in a solvent like methanol or ethanol is prepared. The solution has a deep violet color.

-

Reaction Mixture: A precise volume of the DPPH• solution is added to a test tube or cuvette containing the antioxidant sample dissolved in the same solvent. A blank (solvent only) and a control (DPPH• solution + solvent) are also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

-

Spectrophotometric Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH• (typically around 517 nm).

-

Calculation of Scavenging Activity: The scavenging of DPPH• is observed as a decrease in absorbance (the solution turns from violet to yellow). The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

The following diagram outlines a typical workflow for the discovery and evaluation of a novel antioxidant compound.

Interaction with Cellular Signaling Pathways

For drug development professionals, the interest in phenolic antioxidants extends beyond their direct scavenging activity to their ability to modulate cellular signaling pathways related to oxidative stress and inflammation.

The Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. However, in the presence of oxidative stress or electrophilic compounds (including some phenolic antioxidants or their metabolites), Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes. This represents a shift from direct, stoichiometric antioxidant action to an indirect, catalytic, and longer-lasting cellular defense mechanism.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Oxidative stress is a known activator of the NF-κB pathway, leading to the production of pro-inflammatory cytokines. Many substituted phenol antioxidants have been shown to inhibit the activation of NF-κB. By reducing the levels of reactive oxygen species (ROS), these compounds can prevent the degradation of the IκB inhibitor, thereby keeping NF-κB sequestered in the cytoplasm and dampening the inflammatory response.

The diagram below illustrates the dual role of phenolic antioxidants in direct ROS scavenging and modulation of key cellular defense pathways.

Solubility Profile of 6-tert-Butyl-2-cyclopentylphenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-tert-Butyl-2-cyclopentylphenol

This compound is a substituted phenol characterized by the presence of a bulky tert-butyl group and a cyclopentyl group on the phenolic ring. These alkyl substituents provide significant steric hindrance around the hydroxyl group, which influences its chemical reactivity and physical properties, including solubility. The structure of this compound, with its combination of a polar hydroxyl group and nonpolar alkyl moieties, suggests a nuanced solubility profile in different organic solvents. The hydrophobic nature of the tert-butyl and cyclopentyl groups enhances its solubility in nonpolar environments.[1]

Factors Influencing Solubility

The solubility of a phenolic compound like this compound is governed by several factors, primarily the interplay between the solute and solvent molecules. The polarity of the solvent is a key determinant in the extraction and solubility of phenolic compounds.[2][3]

-

"Like Dissolves Like" : The presence of large nonpolar groups (tert-butyl, cyclopentyl) suggests good solubility in nonpolar organic solvents.

-

Hydrogen Bonding : The phenolic hydroxyl group allows for hydrogen bonding with polar protic solvents.

-

Steric Hindrance : The bulky substituents may influence how effectively the hydroxyl group can interact with solvent molecules.

Caption: Factors influencing the solubility of phenolic compounds.

Expected Solubility in Organic Solvents

Based on the principles of "like dissolves like" and the amphiphilic nature of the molecule, this compound is expected to be soluble in a range of organic solvents. While quantitative data is unavailable for this specific molecule, the solubility of a similar compound, 4-tert-butylphenol, is provided below as a reference. It is generally soluble in organic solvents like ethanol, acetone, and ether.[4]

Table 1: Solubility of 4-tert-butylphenol (Analogue) in Water

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 20 | 0.6 |

Note: This data is for 4-tert-butylphenol and serves as an illustrative example. The solubility of this compound is expected to be lower in polar solvents like water due to the larger nonpolar cyclopentyl group.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely used and reliable technique for measuring the thermodynamic solubility of a compound.[5]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure saturation is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

-

Equilibrate the mixture for a sufficient time (typically 24-72 hours) to ensure thermodynamic equilibrium is achieved.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to a concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound in the diluted sample using a pre-validated HPLC or UV-Vis method against a calibration curve of known standards.

-

-

Calculation:

-

Calculate the solubility of the compound in the solvent using the following formula: Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

-

Caption: Workflow of the Shake-Flask Method for solubility determination.

Synthesis of Sterically Hindered Phenols

Sterically hindered phenols like this compound are typically synthesized via Friedel-Crafts alkylation of a less substituted phenol. A general synthetic approach would involve the ortho-alkylation of a phenol with an appropriate alkylating agent in the presence of an acid catalyst. The synthesis of 2,6-di-tert-butylphenol, a related compound, involves the alkylation of phenol with isobutylene in the presence of a catalyst like aluminum phenolate.[6]

Caption: Generalized synthetic pathway for this compound.

Conclusion

While precise, publicly available quantitative solubility data for this compound remains elusive, a strong qualitative and semi-quantitative understanding can be derived from its molecular structure and the behavior of analogous compounds. Its significant nonpolar character, owing to the tert-butyl and cyclopentyl groups, suggests high solubility in a wide range of organic solvents. For drug development and research applications requiring exact solubility values, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable method for their determination. Further research into the quantitative solubility of this and other sterically hindered phenols would be a valuable contribution to the field.

References

- 1. mdpi.com [mdpi.com]

- 2. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 3. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]

Thermostability of Cycloalkyl Substituted Phenols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cycloalkyl substituted phenols are a class of organic compounds widely utilized for their antioxidant properties, particularly as stabilizers in polymers and other organic materials to prevent thermal degradation. Their efficacy in high-temperature applications is intrinsically linked to their thermal stability. This technical guide provides a comprehensive overview of the core principles governing the thermostability of these compounds. It includes a summary of available quantitative thermal analysis data, detailed experimental protocols for assessing thermostability, and a discussion of potential thermal degradation pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis, evaluation, and application of cycloalkyl substituted phenols.

Introduction

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-established as radical scavengers. The substitution of cycloalkyl groups, such as cyclohexyl or cyclopentyl, onto the phenolic ring can significantly influence their physical and chemical properties, including their antioxidant efficacy and, critically, their thermal stability. The steric hindrance provided by bulky cycloalkyl substituents, particularly at the ortho positions relative to the hydroxyl group, can enhance the stability of the resulting phenoxy radical, thereby improving antioxidant activity at elevated temperatures. Understanding the thermal decomposition behavior of these molecules is paramount for their effective application as heat stabilizers in various industrial processes, including polymer manufacturing and the formulation of pharmaceuticals.

This guide will delve into the key aspects of the thermostability of cycloalkyl substituted phenols, with a focus on structure-property relationships, methods of evaluation, and degradation mechanisms.

Data Presentation: Thermostability Metrics

Quantitative data on the thermal stability of a wide range of cycloalkyl substituted phenols is not extensively consolidated in the literature. However, through a comprehensive review, we have compiled the following table summarizing available data from Thermogravimetric Analysis (TGA). TGA measures the change in mass of a sample as a function of temperature, providing key metrics such as the onset temperature of decomposition and the percentage of weight loss at specific temperatures. For comparative purposes, data for a common alkyl-substituted phenol, p-tertiary butyl phenol, is also included.

| Compound Name | Onset Decomposition Temp. (°C) | Temperature for 5% Weight Loss (°C) | Temperature for 10% Weight Loss (°C) | Char Yield at 600°C (%) | Atmosphere | Reference |

| p-tertiary butyl phenol | ~142 | Not Reported | Not Reported | ~42 | Not Reported | [1] |

| Note: | Data for a broader range of cycloalkyl substituted phenols is currently limited in publicly available literature. The provided data for p-tertiary butyl phenol serves as a reference for a structurally related alkyl-substituted phenol. |

Discussion of Expected Trends:

While extensive quantitative data is sparse, general principles of chemical stability allow for the prediction of trends in the thermostability of cycloalkyl substituted phenols:

-

Steric Hindrance: Increased steric bulk from cycloalkyl groups at the ortho positions is expected to increase thermal stability. This is attributed to the greater energy required to disrupt the molecular structure and the enhanced stability of the corresponding phenoxy radical.

-

Cycloalkyl Ring Size: The size of the cycloalkyl ring (e.g., cyclopentyl vs. cyclohexyl) may have a subtle effect on thermostability. Larger, more conformationally flexible rings might lead to different packing in the solid state and potentially alter decomposition pathways.

-

Substitution Pattern: The position of the cycloalkyl substituent (ortho, meta, or para) will significantly impact thermostability. Ortho-substitution generally provides the most effective steric hindrance to the hydroxyl group.

-

Number of Substituents: Increasing the number of cycloalkyl substituents is likely to enhance thermal stability due to increased molecular weight and greater steric crowding.

Experimental Protocols

The evaluation of the thermostability of cycloalkyl substituted phenols primarily relies on thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance, a furnace with programmable temperature control, and a gas-purging system.

Methodology:

-

Sample Preparation: A small, representative sample of the cycloalkyl substituted phenol (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina, platinum, or aluminum).

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

The sample pan is placed on the balance mechanism within the furnace.

-

The desired atmosphere (e.g., inert nitrogen or argon, or oxidative air) is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to remove any contaminants and maintain a stable environment.

-

-

Thermal Program:

-

The sample is initially held at a starting temperature (e.g., 30°C) for a short period to allow for stabilization.

-

The temperature is then ramped up at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature (e.g., 600-800°C) that is beyond the expected decomposition range of the compound.

-

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature and time.

-